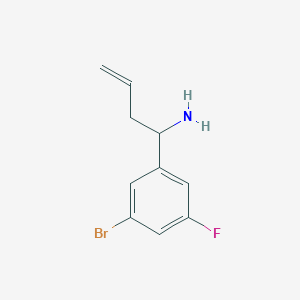

1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine

Description

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPPKXOGFUFGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=CC(=C1)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Formylation of 3-Bromo-5-fluoropyridine Derivatives

- Procedure : Diisopropylamine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -60 to -78 °C. n-Butyllithium is added dropwise to generate lithium diisopropylamide (LDA) in situ. Then, 3-bromo-5-fluoropyridine is added slowly to this mixture at low temperature to effect lithiation at the desired position. Subsequently, DMF is added to introduce the formyl group, yielding 3-bromo-5-fluoroisonicotinaldehyde after workup and purification.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Diisopropylamine + n-BuLi in THF, -60 to -78 °C | - | Formation of LDA |

| 2 | 3-Bromo-5-fluoropyridine addition, -78 °C | - | Lithiation |

| 3 | DMF addition, -78 °C | 22-60.3 | Formylation, purification by column chromatography |

Formation of the Allylic Amine Side Chain

- The but-3-en-1-amine side chain can be introduced via nucleophilic substitution or reductive amination on an aldehyde intermediate.

- For example, the aldehyde group on 3-bromo-5-fluoroisonicotinaldehyde can be converted to the corresponding amine by reaction with allylic amines or through reductive amination using appropriate reducing agents (e.g., NaBH4 or catalytic hydrogenation).

Pd-Catalyzed Cross-Coupling and Annulation

- Palladium-catalyzed reactions are used for constructing complex aromatic systems and introducing allylic side chains.

- For instance, Pd-catalyzed annulation of 5-(2-bromophenyl)-pent-3-en-1-ynes has been demonstrated to efficiently form benzo[a]fluorenes, which share mechanistic similarities with the formation of substituted allylic amines.

- Typical conditions involve Pd catalysts such as PdCl2(PPh3)2, bases like sodium carbonate, and solvents such as DMF at elevated temperatures (e.g., 100 °C).

Experimental Notes and Optimization

- Temperature Control : Lithiation and formylation steps require strict low temperature (-60 to -78 °C) to avoid side reactions and ensure regioselectivity.

- Purification : Column chromatography using silica gel and solvent systems like petroleum ether/ethyl acetate or dichloromethane/methanol are essential for isolating pure intermediates and final products.

- Solvent Choice : Anhydrous THF is preferred for lithiation; DMF is used for formylation; DCM and ethyl acetate are common for extraction and purification.

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Lithiation | Diisopropylamine, n-BuLi in THF | -60 to -78 °C | - | Formation of LDA base |

| 2 | Electrophilic Formylation | DMF addition to lithiated intermediate | -78 °C | 22-60.3 | Produces 3-bromo-5-fluoroisonicotinaldehyde |

| 3 | Reductive Amination | Allylic amine or amine source + reducing agent | Room temp or mild heat | Variable | Forms this compound |

| 4 | Pd-Catalyzed Coupling | PdCl2(PPh3)2, Na2CO3, DMF | ~100 °C | 35-60 | Used for complex annulation and side chain formation |

Additional Considerations

- The stereochemistry of the amine (e.g., (S)-enantiomer) can be controlled by chiral catalysts or chiral auxiliaries, though specific asymmetric synthesis routes for this compound are less documented in the provided sources.

- Storage and handling recommendations for related compounds suggest low-temperature storage (-20 °C to -80 °C) to maintain stability.

- Solubility and formulation data for related fluorophenyl butenyl amines indicate the use of DMSO, PEG300, Tween 80, and other co-solvents for biological applications, which may be relevant for downstream processing.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alkanes.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine may exhibit significant anticancer properties. The presence of bromine and fluorine in the phenyl ring can enhance the biological activity of the compound. Studies have shown that halogenated phenylamines can interact with biological targets, potentially leading to apoptosis in cancer cells. For instance, analogs of this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective effects. The modification of phenyl groups with halogens can influence the compound's ability to cross the blood-brain barrier, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that such compounds might reduce oxidative stress and inflammation in neuronal cells.

Material Science Applications

Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation of functional groups that can enhance thermal stability and mechanical properties. Research has shown that polymers derived from similar amines exhibit improved performance in applications such as coatings and adhesives.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its reactive amine group allows for various coupling reactions, making it useful in synthesizing more complex organic molecules. For example, it can be employed in the synthesis of biologically active compounds through nucleophilic substitution reactions or coupling with electrophilic partners.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that halogenated phenylamines inhibit tumor growth in vitro. |

| Study 2 | Neuroprotection | Found that similar compounds reduce neuronal cell death under oxidative stress conditions. |

| Study 3 | Polymer Development | Developed a new polymer exhibiting enhanced mechanical properties using this compound as a monomer. |

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular weight, polarity, and solubility. Key analogs include:

Key Observations:

- The target compound’s bromine atom increases molecular weight by ~80 g/mol compared to fluorine analogs, impacting solubility and crystallization behavior.

Reactivity in Chemical Reactions

Hydroamination and Allylic Alkylation

- 1-(4-Bromophenyl)but-3-en-1-amine reacts with morpholine to form a 1,4-diamine with 18:1 regioselectivity, attributed to the para-Br directing electronic effects .

- 1-(4-Trifluoromethylphenyl)but-3-en-1-amine exhibits reduced nucleophilicity due to the electron-withdrawing CF₃ group, slowing reactions like hydroamination .

- Target Compound : The meta-Br and F substituents may alter regioselectivity in allylic alkylation or coupling reactions, favoring ortho/para positions on the aromatic ring .

Palladium-Catalyzed Coupling

Biological Activity

1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine is an organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which may influence its reactivity and interactions with biological targets. Various studies have explored its synthesis, chemical properties, and biological applications.

The compound has a molecular formula of C₁₁H₁₃BrFN and a molecular weight of 258.13 g/mol. It is synthesized through multi-step organic reactions, often involving substitution reactions where the bromine and fluorine atoms can be replaced with other functional groups. The amine group allows for further chemical modifications, enhancing its versatility in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound's binding affinity to various receptors or enzymes, facilitating interactions that can lead to therapeutic effects. The amine group is capable of forming hydrogen bonds, which plays a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For instance, related compounds have shown significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds were evaluated using standard protocols:

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

These findings suggest that modifications to the structure of similar compounds can lead to enhanced antibacterial properties .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how well this compound binds to various protein targets. For example, docking simulations revealed that this compound exhibits favorable binding affinities towards targets such as dihydrofolate reductase (DHFR) and DNA gyrase, which are critical in bacterial metabolism:

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| Dihydrofolate Reductase (DHFR) | -7.07 |

| DNA Gyrase | -6.95 |

These results indicate a strong potential for this compound as an antibacterial agent through targeted inhibition of essential bacterial enzymes .

Case Studies

One notable study focused on the synthesis and evaluation of derivatives of this compound, assessing their pharmacokinetic properties using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The study found that certain derivatives exhibited promising bioavailability and minimal toxicity in preliminary tests, suggesting their potential as drug candidates .

Q & A

What are the optimal synthetic routes for enantioselective preparation of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine?

Level: Advanced

Methodological Answer:

Enantioselective synthesis can be achieved via dynamic kinetic resolution or asymmetric catalysis. For structurally similar amines (e.g., (R)-1-(4-Methoxyphenyl)but-3-en-1-amine), chiral auxiliaries or transition-metal catalysts (e.g., Rh or Pd complexes) are employed to control stereochemistry . HPLC analysis (e.g., CHIRALCEL OD-H column with hexanes:i-PrOH:Et2NH eluent) is critical for verifying enantiomeric excess (e.g., 92% ee reported in related compounds) . Key challenges include minimizing racemization during the elimination step and optimizing reaction conditions (temperature, solvent) to enhance yield and selectivity.

How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides definitive structural data, including bond lengths, angles, and confirmation of the bromo-fluoro substitution pattern . For amines, co-crystallization with heavy atoms (e.g., via derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) may enhance crystallinity . ORTEP-3 software is recommended for visualizing thermal ellipsoids and validating spatial arrangements . Discrepancies between computational models (e.g., DFT) and experimental data should be analyzed for steric or electronic effects.

What analytical techniques are most effective for characterizing purity and stability?

Level: Basic

Methodological Answer:

- HPLC-MS : Quantifies purity and detects byproducts (e.g., dehalogenated derivatives). Use C18 columns with acetonitrile/water gradients.

- NMR Spectroscopy : , , and NMR confirm regiochemistry and detect rotamers (common in enamine systems) .

- TGA/DSC : Assess thermal stability; bromine and fluorine substituents may lower decomposition thresholds.

Contradictions between techniques (e.g., HPLC vs. NMR purity) often arise from volatile impurities or solvent residues.

How does the electron-withdrawing effect of bromine and fluorine influence reactivity?

Level: Advanced

Methodological Answer:

The meta-bromo and para-fluoro groups activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. DFT calculations (e.g., using Gaussian) can map electron density to predict sites for functionalization (e.g., Suzuki coupling at the bromine position) . Experimental validation via Hammett plots or kinetic studies is advised. Note that steric hindrance from the but-3-en-1-amine chain may modulate reactivity.

What safety protocols are critical for handling this compound?

Level: Basic

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential volatility .

- Waste Disposal : Halogenated waste must be segregated and processed via approved incineration to prevent environmental release of Br/F byproducts .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .

How can computational modeling predict spectroscopic properties?

Level: Advanced

Methodological Answer:

Software like Gaussian or ORCA simulates NMR chemical shifts and IR spectra. For NMR, the deshielding effect of the para-fluoro group can be modeled using gauge-independent atomic orbital (GIAO) methods. Discrepancies >0.5 ppm between experimental and computed shifts may indicate conformational flexibility or solvent effects .

What strategies mitigate racemization during storage or reactions?

Level: Advanced

Methodological Answer:

- Low Temperatures : Store at -20°C in anhydrous solvents (e.g., THF) to slow enantiomer interconversion.

- Acidic Conditions : Protonation of the amine reduces nucleophilicity, minimizing racemization .

- Chiral Derivatization : Use chiral resolving agents (e.g., tartaric acid) to stabilize the desired enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.